6-fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine
Description
6-Fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline-based small molecule featuring dual fluorine substitutions on the quinoline core (position 6) and the aniline ring (position 3). The piperidine-1-carbonyl group at position 3 of the quinoline scaffold enhances solubility and modulates pharmacokinetic properties while maintaining structural rigidity.
Properties
IUPAC Name |
[6-fluoro-4-(3-fluoroanilino)quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c22-14-5-4-6-16(11-14)25-20-17-12-15(23)7-8-19(17)24-13-18(20)21(27)26-9-2-1-3-10-26/h4-8,11-13H,1-3,9-10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGDADPQKUBYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the fluorine atoms: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperidine moiety: This step might involve amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing with stringent control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions could target the carbonyl group or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorinated phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but might include various quinoline derivatives with modified functional groups.
Scientific Research Applications
6-fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for diseases like cancer or infectious diseases.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-6-Fluoro-3-(Piperidine-1-Carbonyl)Quinolin-4-Amine
6-Fluoro-N-(3-Methoxyphenyl)-3-(Piperidine-1-Carbonyl)Quinolin-4-Amine
- Key Differences : Methoxy group replaces fluorine at the 3-position of the aniline ring.
- Molecular weight identical to the target compound (379.43 g/mol) .
N-(3-Chlorophenyl)-6-(Trifluoromethyl)Quinolin-4-Amine
- Key Differences: Trifluoromethyl group at quinoline position 6; chlorine replaces fluorine on the aniline ring.
- Impact : Enhanced electronegativity and steric bulk may improve kinase inhibition but increase off-target risks. Molecular weight: 322.72 g/mol .
Core Scaffold Variants
6-Chloro-N-(4-Fluorophenyl)Pyrido[3,2-d]Pyrimidin-4-Amine
N-(3-Chloro-4-Fluorophenyl)-7-Methoxy-6-((2-Methylbenzyl)Oxy)Quinolin-4-Amine
- Key Differences: Additional methoxy and benzyloxy substituents on the quinoline core.
- Impact : Improved antibacterial activity (EC50 values in µM range) but increased molecular complexity. Yield: 61.5% .
Research Findings and Data Tables
Physicochemical and Pharmacokinetic Comparison
<sup>a</sup> Calculated using fragment-based methods.
Biological Activity
6-Fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the quinoline core : This is achieved through cyclization reactions involving appropriate precursors.
- Fluorination : The introduction of fluorine atoms at specific positions on the quinoline ring and the phenyl group is crucial for enhancing biological activity.
- Piperidine carbonylation : The piperidine moiety is introduced via carbonylation techniques to yield the final compound.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated comparable in vitro antibacterial activity to ciprofloxacin, a well-known antibiotic .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 6-Fluoro-N-(3-fluorophenyl)-3-(piperidine...) | 16 | |
| Ciprofloxacin | 8 | |
| Novel quinoline derivatives | 32 |
Antiviral Activity
In addition to antibacterial properties, certain modifications in quinoline structures have shown promising antiviral effects. For instance, derivatives with similar scaffolds were evaluated for their efficacy against various viral strains, indicating potential as antiviral agents .
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives can be significantly influenced by their structural components:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and bioavailability, which are critical for improved interaction with biological targets.
- Piperidine Moiety : The piperidine ring contributes to the overall pharmacological profile by improving binding affinity to target proteins.
Case Study 1: Antibacterial Efficacy
A recent study investigated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Antiviral Potential
Another study focused on the antiviral activity of similar quinoline derivatives against respiratory viruses. The findings indicated that modifications at the C7 position of the quinoline ring significantly enhanced antiviral efficacy, with some compounds achieving EC50 values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
